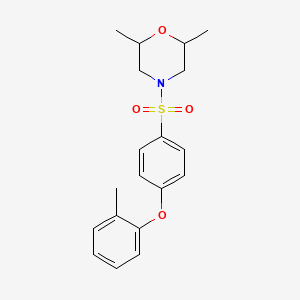

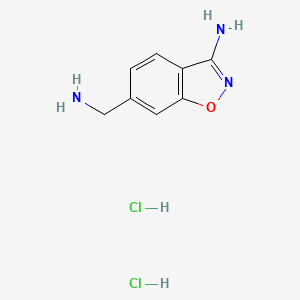

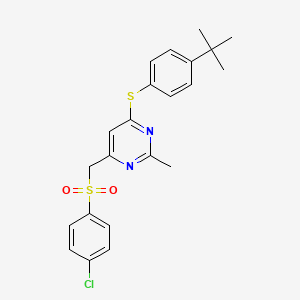

![molecular formula C21H18FNO5 B2392136 4-(4-{[1-(4-Clorobenzoil)pirrolidin-2-il]metoxi}benzoil)morfolina CAS No. 1030096-41-3](/img/structure/B2392136.png)

4-(4-{[1-(4-Clorobenzoil)pirrolidin-2-il]metoxi}benzoil)morfolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of morpholine derivatives. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mecanismo De Acción

The mechanism of action of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and other neurodegenerative disorders.

Biochemical and physiological effects:

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In the brain, 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been shown to modulate the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and other neurodegenerative disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine in lab experiments is its potential use as a diagnostic tool for cancer. The compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Direcciones Futuras

There are several future directions for the study of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the compound's potential use as a diagnostic tool for cancer could be further explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in various fields of scientific research.

Métodos De Síntesis

The synthesis of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 1-(2-aminoethyl)pyrrolidine, followed by the reaction of the resulting product with 4-(methoxycarbonyl)benzoyl chloride and morpholine. The final product is obtained by purification using column chromatography. Other methods that have been used for the synthesis of this compound include the reaction of 4-chlorobenzoyl chloride with morpholine, followed by the reaction of the resulting product with 1-(2-aminoethyl)pyrrolidine and 4-(methoxycarbonyl)benzoyl chloride.

Aplicaciones Científicas De Investigación

- El anillo de pirrolidina, con sus carbonos hibridados sp³, proporciona un andamiaje versátil para el diseño de nuevos agentes anticancerígenos. Los investigadores han explorado derivados de 4-(4-{[1-(4-Clorobenzoil)pirrolidin-2-il]metoxi}benzoil)morfolina como posibles inhibidores del crecimiento de células cancerosas. Estos compuestos pueden dirigirse a vías o receptores específicos involucrados en la tumorogénesis .

- La estereoquímica del anillo de pirrolidina y la orientación espacial de los sustituyentes juegan un papel crucial en la unión de fármacos. Los investigadores han investigado cómo los diferentes estereoisómeros impactan las interacciones con las proteínas enantioselectivas. Este conocimiento informa el diseño de agentes neuroprotectores basados en this compound .

- Las modificaciones estructurales alrededor del anillo de pirrolidina han llevado a derivados antibacterianos. Los sustituyentes en la posición N′ influyen en la actividad, con los grupos fenilo y alquilo afectando la potencia. Los investigadores han explorado estos compuestos por su potencial en la lucha contra las infecciones bacterianas .

Agentes Anticancerígenos

Efectos Neuroprotectores

Compuestos Antibacterianos

Propiedades

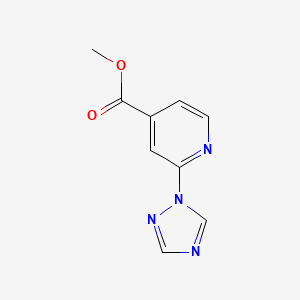

IUPAC Name |

(2-oxo-2-propan-2-yloxyethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-9-7-14(22)8-10-15)20(25)17-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNCVGWXPWGPRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

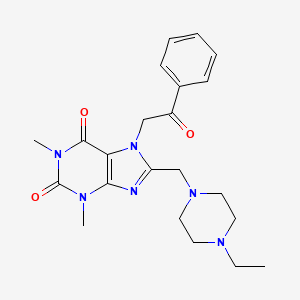

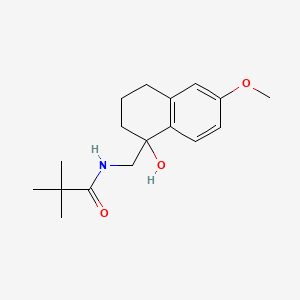

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)

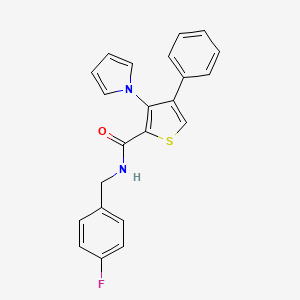

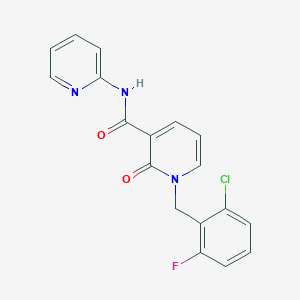

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)

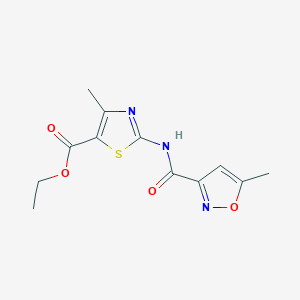

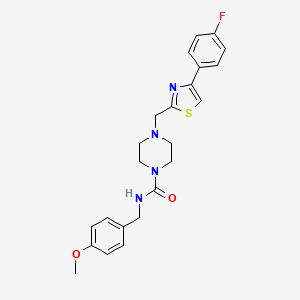

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)

![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)